PDE10A Inhibitory Potency: MP-10 vs. Papaverine (Head-to-Head Enzymatic Assay)
In a head-to-head comparison using purified PDE enzyme preparations, MP-10 demonstrated a PDE10A IC50 of 1.26 nM, whereas papaverine—a classical non-selective PDE10A inhibitor—exhibited an IC50 of 92.3 nM, representing a 73.2-fold potency advantage for MP-10 [1]. The same study confirmed that MP-10's selectivity against other PDE family members was excellent, while papaverine showed only moderate selectivity [1].
| Evidence Dimension | PDE10A enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | MP-10 (Mardepodect) PDE10A IC50 = 1.26 nM |
| Comparator Or Baseline | Papaverine PDE10A IC50 = 92.3 nM |
| Quantified Difference | 73.2-fold greater potency for MP-10 (1.26 vs. 92.3 nM) |
| Conditions | Purified recombinant PDE10A enzyme preparations; in vitro enzymatic assay (Grauer et al., 2009) |
Why This Matters
For researchers requiring selective PDE10A inhibition at low concentrations to avoid off-target PDE engagement, MP-10 provides a >70-fold potency window over the legacy tool compound papaverine, enabling cleaner target deconvolution studies.
- [1] Grauer SM, Pulito VL, Navarra RL, et al. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia. J Pharmacol Exp Ther. 2009;331(2):574-590. (Table 1: PDE10A IC50 values for papaverine and MP-10.) View Source
